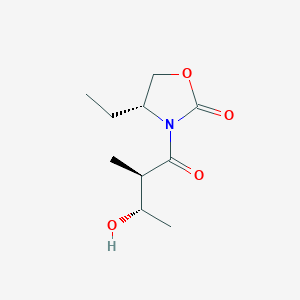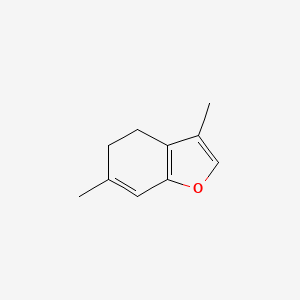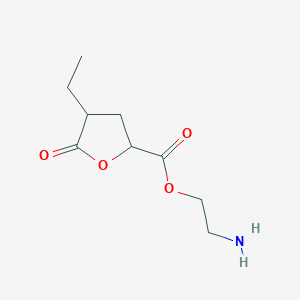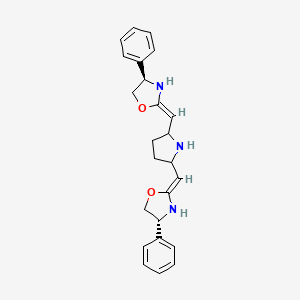
2,5-Bis((Z)-((R)-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with oxazolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine typically involves the reaction of pyrrolidine derivatives with oxazolidine precursors. One common method includes the use of hexane-2,5-dione and aromatic amines in the presence of an organocatalyst such as squaric acid at elevated temperatures . The reaction proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine moieties using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen functionalities, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole share structural similarities and exhibit similar reactivity patterns.
Oxazolidine Derivatives: Compounds such as 4-phenyloxazolidine have comparable functional groups and can undergo similar chemical transformations.
Uniqueness
What sets 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine apart is its dual functionality, combining the reactivity of both pyrrolidine and oxazolidine rings
Eigenschaften
Molekularformel |
C24H27N3O2 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
(2Z,4R)-4-phenyl-2-[[5-[(Z)-[(4R)-4-phenyl-1,3-oxazolidin-2-ylidene]methyl]pyrrolidin-2-yl]methylidene]-1,3-oxazolidine |
InChI |
InChI=1S/C24H27N3O2/c1-3-7-17(8-4-1)21-15-28-23(26-21)13-19-11-12-20(25-19)14-24-27-22(16-29-24)18-9-5-2-6-10-18/h1-10,13-14,19-22,25-27H,11-12,15-16H2/b23-13-,24-14-/t19?,20?,21-,22-/m0/s1 |
InChI-Schlüssel |
JGQYWDRJPIOAPQ-IJHZUWITSA-N |
Isomerische SMILES |
C1C(NC(C1)/C=C/2\OC[C@H](N2)C3=CC=CC=C3)/C=C/4\OC[C@H](N4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CC(NC1C=C2NC(CO2)C3=CC=CC=C3)C=C4NC(CO4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





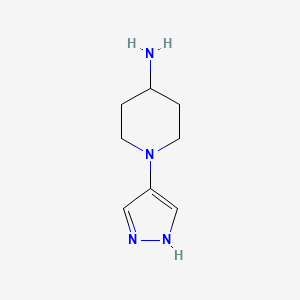
![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)


![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
